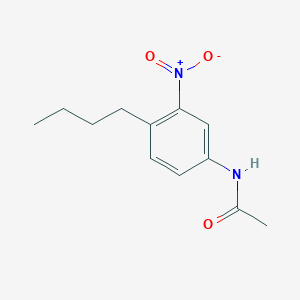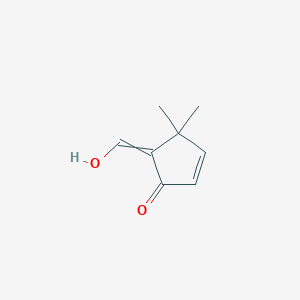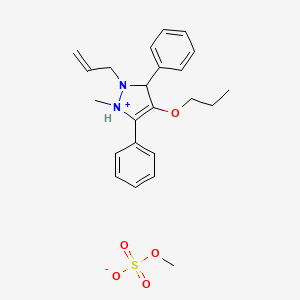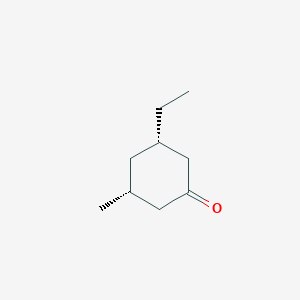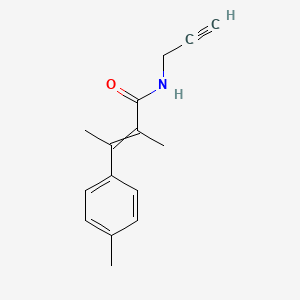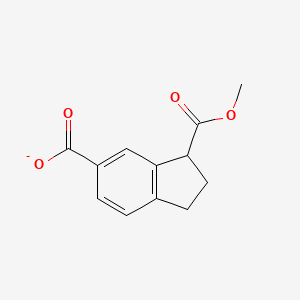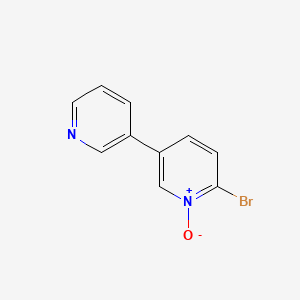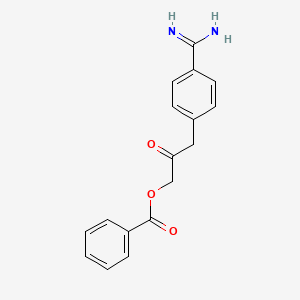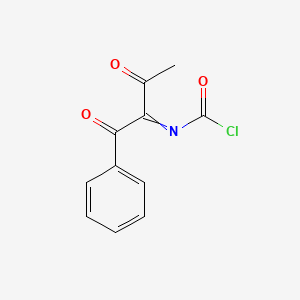
(1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride: is an organic compound with a complex structure that includes a phenyl group, a dioxo group, and a carbamyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride typically involves the reaction of a suitable precursor with phosgene or a similar chlorinating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane. The temperature is usually maintained at low to moderate levels to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Condensation Reactions: The compound can participate in condensation reactions with compounds containing active hydrogen atoms, leading to the formation of more complex structures.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Catalysts: Acid
Eigenschaften
CAS-Nummer |
61365-80-8 |
|---|---|
Molekularformel |
C11H8ClNO3 |
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
N-(1,3-dioxo-1-phenylbutan-2-ylidene)carbamoyl chloride |
InChI |
InChI=1S/C11H8ClNO3/c1-7(14)9(13-11(12)16)10(15)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
SFHJKGKHVSUSBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=NC(=O)Cl)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


